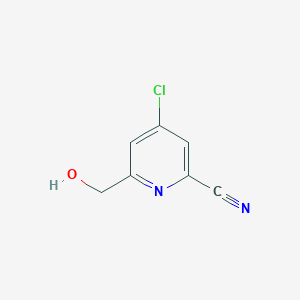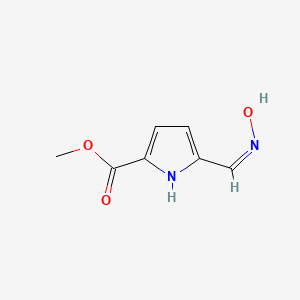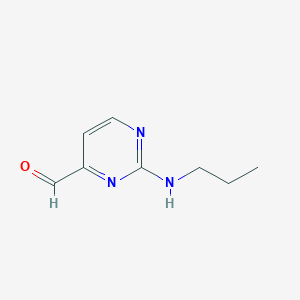
2-(Propylamino)pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylamino)pyrimidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H11N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)pyrimidine-4-carbaldehyde typically involves the reaction of 2-chloropyrimidine-4-carbaldehyde with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Propylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(Propylamino)pyrimidine-4-carboxylic acid.
Reduction: 2-(Propylamino)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Propylamino)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(Propylamino)pyrimidine-4-carbaldehyde is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes or receptors involved in nucleic acid metabolism. The aldehyde group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
- 2-(Methylamino)pyrimidine-4-carbaldehyde
- 2-(Ethylamino)pyrimidine-4-carbaldehyde
- 2-(Butylamino)pyrimidine-4-carbaldehyde
Comparison: 2-(Propylamino)pyrimidine-4-carbaldehyde is unique due to its specific propylamino substitution, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and biological activity .
Propriétés
Numéro CAS |
1260815-50-6 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(propylamino)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-2-4-9-8-10-5-3-7(6-12)11-8/h3,5-6H,2,4H2,1H3,(H,9,10,11) |
Clé InChI |
HAKPCEGJRRGWHU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=CC(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)



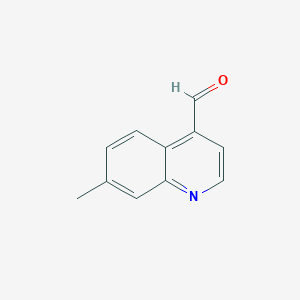
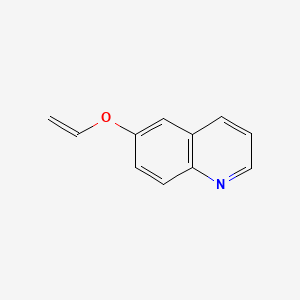
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)




